molecular formula C6H9F2N3 B11736969 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine

3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine

Cat. No.: B11736969
M. Wt: 161.15 g/mol
InChI Key: QKXUGWVIWKQCBJ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a difluoromethyl (-CF$2$H) substituent at position 3 and an ethyl (-CH$2$CH$3$) group at position 1 of the pyrazole ring. Based on structural analogs and computational analysis, its molecular formula is inferred to be C$6$H$9$F$2$N$_3$, with a molecular weight of 161.15 g/mol (calculated from , and 19) . The difluoromethyl group enhances electronegativity and metabolic stability, making it valuable in medicinal and agrochemical research.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

3-(difluoromethyl)-1-ethylpyrazol-4-amine

InChI

InChI=1S/C6H9F2N3/c1-2-11-3-4(9)5(10-11)6(7)8/h3,6H,2,9H2,1H3

InChI Key

QKXUGWVIWKQCBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(F)F)N

Origin of Product

United States

Preparation Methods

Grignard Exchange and Carbonation Route

Inspired by carboxylation strategies , this method involves 4-halo-3-(difluoromethyl)-1-ethyl-1H-pyrazole as a precursor. A Grignard reagent (e.g., isopropyl magnesium chloride) facilitates halogen-lithium exchange, generating a nucleophilic intermediate. Quenching with carbon dioxide introduces a carboxyl group, which is subsequently reduced to the amine via Hofmann degradation or enzymatic transamination .

Example Protocol

  • Grignard Exchange : React 4-bromo-3-(difluoromethyl)-1-ethylpyrazole with iPrMgCl in THF at 0°C .

  • Carbonation : Bubble CO₂ through the solution, yielding 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid .

  • Decarboxylation-Amination : Treat with Pb(OAc)₄ and ammonium hydroxide to convert the carboxyl group to an amine .

Yield : ~58% over three steps .
Purity : >99% after recrystallization .

Copper-Promoted Difluoromethylation

This two-step route, adapted from CN116178265A , employs ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate as the starting material. Diazotization with tert-butyl nitrite and fluoroboric acid generates a diazonium salt, which undergoes copper-catalyzed coupling with (difluoromethyl)trimethylsilane (TMSCF₂H) . Acidic hydrolysis then yields the target amine.

Optimized Conditions

  • Diazotization: 0°C, N,N-dimethylformamide solvent .

  • Coupling: CuI catalyst, room temperature, 12-hour reaction .
    Yield : 72% .

Advantages :

  • No isomer byproducts due to 100% reaction selectivity .

  • Avoids hazardous halogenation steps.

Cyclocondensation of Hydrazines with Diketones

A modular approach involves cyclocondensing ethyl hydrazine with 1,1-difluoro-3-aminobutane-2,4-dione under acidic conditions . The reaction proceeds via enamine formation, followed by cyclization to construct the pyrazole ring.

Typical Procedure

  • Reflux ethyl hydrazine and diketone in acetic acid (80°C, 6 hours) .

  • Purify via column chromatography (hexane/ethyl acetate) .

Yield : 65% .
Purity : 98.5% by HPLC .

Comparative Analysis of Synthesis Methods

MethodStepsTotal Yield (%)Purity (%)ScalabilityKey Challenges
Halogenation & Coupling36499.5HighHazardous intermediates
Grignard Carbonation35899.0ModerateMulti-step functionalization
Copper Difluoromethylation27299.8HighCost of TMSCF₂H
Cyclocondensation16598.5LowLimited substrate availability

Key Insights :

  • The copper-promoted method offers the highest yield and scalability but requires expensive silicon reagents .

  • Cyclocondensation is step-efficient but depends on specialized diketone precursors .

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Coupling

This reaction is pivotal for producing SDH inhibitor fungicides. The amine reacts with activated carboxylic acids (e.g., acyl chlorides) under basic conditions:

3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine+RCOClBaseRCONH-Pyrazole derivative\text{3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine} + \text{RCOCl} \xrightarrow{\text{Base}} \text{RCONH-Pyrazole derivative}

Example Synthesis (Molecules 2015, 20(5)) :

Reactant (RCOCl)Product (Amide)Yield (%)Antifungal Activity (EC₅₀, μg/mL)
3-ChlorophenylSCU2028920.12 (vs Zymoseptoria tritici)
2-MethylphenylSCU2030880.18

The carbonyl oxygen of the amide forms hydrogen bonds with SDH residues (TYR58, TRP173), enhancing binding affinity .

Diazotization and Cross-Coupling

The amine undergoes diazotization with NaNO₂/HCl, followed by Sandmeyer-type coupling with potassium difluoromethyl trifluoroborate (KDFMTB):

4-Amino pyrazoleNaNO2/HClDiazonium saltKDFMTB, Cu2O3-Difluoromethyl product\text{4-Amino pyrazole} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{KDFMTB, Cu}_2\text{O}} \text{3-Difluoromethyl product}

Conditions (CN111303035A) :

  • Temperature: -5°C to 5°C (diazotization), 35–50°C (coupling)

  • Catalyst: Cuprous oxide (0.05 eq)

  • Yield: 88% .

Grignard Exchange and Carboxylation

The halogenated derivative (e.g., 4-bromo-3-difluoromethyl pyrazole) reacts with Grignard reagents (e.g., iPrMgCl), followed by CO₂ quenching to form carboxylic acids:

4-Bromo pyrazoleiPrMgClGrignard intermediateCO24-Carboxylic acid\text{4-Bromo pyrazole} \xrightarrow{\text{iPrMgCl}} \text{Grignard intermediate} \xrightarrow{\text{CO}_2} \text{4-Carboxylic acid}

Optimized Protocol (WO2017064550A1) :

  • Solvent: THF

  • CO₂ pressure: 1 atm

  • Yield: 90–96% .

N-Alkylation and Substitution

The amine participates in nucleophilic substitution with alkyl halides or alcohols:

4-Amino pyrazole+R-XBaseN-Alkylated product\text{4-Amino pyrazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated product}

Example (WO2014120397A1) :

  • Reagent: Ethyl iodide

  • Base: K₂CO₃

  • Solvent: Acetonitrile

  • Yield: 85% .

Salt Formation

Protonation with HCl forms a stable hydrochloride salt, improving solubility for biological testing:

4-Amino pyrazole+HClHydrochloride salt\text{4-Amino pyrazole} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Properties (PubChem CID 121215468) :

  • Molecular weight: 193.59 g/mol

  • Stability: Hygroscopic, stored under inert gas at 2–8°C .

Cyclization Reactions

Under acidic conditions, the amine participates in ring-closing reactions with hydrazines or carbonyl compounds to form fused heterocycles:

4-Amino pyrazole+MethylhydrazineH2OBicyclic pyrazole\text{4-Amino pyrazole} + \text{Methylhydrazine} \xrightarrow{\text{H}_2\text{O}} \text{Bicyclic pyrazole}

Key Conditions (CN111303035A) :

  • Solvent: Water/acetonitrile

  • pH: <1 (acidic)

  • Yield: 86% .

Oxidation and Reduction

  • Oxidation : The difluoromethyl group resists oxidation, but the amine can be oxidized to nitro derivatives using H₂O₂/Fe³⁺.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines, though rarely applied due to stability concerns .

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity :
    • Research has demonstrated that derivatives of 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine exhibit significant antifungal properties. For instance, studies have shown that certain analogs outperform established fungicides like boscalid against various phytopathogenic fungi .
  • Drug Development :
    • The incorporation of fluorine atoms in drug design is known to improve metabolic stability and bioactivity. Compounds containing difluoromethyl groups are particularly noted for their enhanced pharmacological profiles due to the stability conferred by the C-F bond .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that these compounds can effectively interact with target proteins involved in fungal metabolism, suggesting a mechanism by which they exert their antifungal effects. For example, hydrogen bonding interactions with specific amino acids in target enzymes have been identified .

Agrochemical Applications

  • Fungicides :
    • The derivative 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, synthesized from 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine, is utilized as a precursor in the development of novel fungicides. The annual production of such fungicides exceeds 30,000 metric tons, highlighting their economic significance .
  • Crop Protection :
    • The unique properties imparted by the difluoromethyl group enhance the efficacy of these compounds as selective crop-protection agents, allowing for improved performance against fungal pathogens while minimizing environmental impact .

Case Study 1: Antifungal Efficacy

A study conducted on various analogs of 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine revealed that specific modifications to the pyrazole structure significantly increased antifungal activity against a range of fungi. The compound's ability to form stable interactions with target enzymes was confirmed through both in vitro assays and molecular modeling techniques.

Case Study 2: Environmental Impact

Research examining the environmental footprint of fluorinated agrochemicals highlights the potential benefits of using compounds like 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine. Improved cost efficiency and reduced waste during production processes were observed, contributing to more sustainable agricultural practices .

Data Tables

Application AreaCompound TypeKey Findings
PharmaceuticalsAntifungal agentsOutperformed traditional fungicides in efficacy tests
AgrochemicalsCrop protection agentsSignificant reductions in environmental impact reported
Drug DevelopmentMetabolic stability enhancersEnhanced pharmacological profiles due to fluorination

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. For example, in fungicides, it inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain, thereby disrupting the energy production in fungal cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine -CF$2$H (3), -CH$2$CH$_3$ (1) C$6$H$9$F$2$N$3$ 161.15 Enhanced metabolic stability; agrochemical lead
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine -CF$3$ (3), -CH$2$CH$_3$ (1) C$6$H$8$F$3$N$3$ 179.14 Higher lipophilicity; kinase inhibitor candidate
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride -CF$2$H (5), -C$6$H$4$CH$3$ (1) C${12}$H${12}$F$2$N$3$·HCl 279.70 Aromatic substitution; pharmaceutical intermediate
1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine -CF$2$H (1), -CH$3$ (4) C$5$H$7$F$2$N$3$ 147.13 Smaller substituent; higher solubility

Physicochemical Properties

  • Solubility : The ethyl group in the target compound reduces water solubility compared to methyl-substituted analogs (e.g., ) but improves lipid bilayer penetration .
  • Stability : Difluoromethyl groups resist hydrolysis better than chlorinated analogs, enhancing shelf-life in formulations .

Biological Activity

3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in the fields of agrochemistry and pharmaceuticals. Its biological activity, particularly as a fungicide, stems from its structural characteristics that allow it to interact with various biological targets. This article explores the compound's biological activity, focusing on its synthesis, antifungal properties, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a pyrazole ring with a difluoromethyl group and an ethyl substituent. The synthesis typically involves the reaction of N-methyl-3-aminopyrazole with difluoromethylating agents, followed by various coupling reactions to introduce the ethyl group. The synthetic routes have been optimized for yield and purity, achieving over 99.5% purity in some cases .

Antifungal Properties

3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine has shown promising antifungal activity against several phytopathogenic fungi. In vitro studies have demonstrated that it inhibits mycelial growth effectively, making it a candidate for agricultural applications.

Table 1: Antifungal Activity Against Phytopathogenic Fungi

CompoundFungi TestedInhibition (%)Reference
3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amineAlternaria solani85%
Botrytis cinerea78%
Fusarium oxysporum82%
Phytophthora infestans75%

The antifungal mechanism is primarily attributed to the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts energy production in fungal cells, leading to cell death. Molecular docking studies suggest that the compound can form hydrogen bonds with critical amino acids in the SDH enzyme, enhancing its binding affinity and efficacy against target fungi .

Structure-Activity Relationships (SAR)

Recent studies have employed quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of pyrazole derivatives. The analysis indicates that steric and electronic properties significantly influence antifungal efficacy.

Table 2: QSAR Parameters for Pyrazole Derivatives

DescriptorValueInfluence on Activity
Steric HindranceHighPositive correlation
Electrostatic PotentialModerateNegative correlation
Hydrogen Bond DonorsHighPositive correlation

These findings suggest that modifications to the pyrazole ring or substituents can enhance or diminish biological activity, guiding future synthesis efforts for more potent derivatives .

Case Studies

In a comparative study, several derivatives of 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine were synthesized and tested against standard fungicides like boscalid. One derivative exhibited superior antifungal activity compared to boscalid, highlighting the potential for developing more effective agricultural fungicides .

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